Cyclopropyl(3,4-dimethylphenyl)methanamine
Description
Cyclopropyl(3,4-dimethylphenyl)methanamine is a substituted methanamine derivative featuring a cyclopropyl group attached to a phenyl ring substituted with methyl groups at the 3- and 4-positions. For instance, (3-Cyclopropylphenyl)methanamine (CAS 852877-59-9) shares a similar backbone but lacks the 3,4-dimethyl substitution . The compound is primarily used in scientific research and development, particularly in organic synthesis and pharmaceutical exploration .
Properties
IUPAC Name |
cyclopropyl-(3,4-dimethylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNIUVGXYJGNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2CC2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3,4-dimethylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3,4-dimethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclopropyl(3,4-dimethylphenyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(3,4-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares Cyclopropyl(3,4-dimethylphenyl)methanamine with analogs featuring varying substituents on the phenyl ring:
*Estimated molecular weight based on structural analogs.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) enhance stability and reduce reactivity compared to halogenated derivatives (e.g., Cl, F), which are more polar and reactive due to electron-withdrawing effects .
- Hazard Profile : Halogenated compounds exhibit higher toxicity (e.g., H302, H335) compared to methyl-substituted analogs, which lack GHS hazard data .
- Solubility and Handling : Hydrochloride salts (e.g., Cyclopropyl(3,4-difluorophenyl)methanamine HCl) improve aqueous solubility but require stringent handling (e.g., respiratory protection) .
Stability and Reactivity Trends
- This compound : Likely stable under refrigeration and inert storage conditions, akin to (3-Cyclopropylphenyl)methanamine .
- Halogenated Derivatives : Increased reactivity with oxidizing agents; for example, (1-(3-Chlorophenyl)cyclopropyl)methanamine decomposes under heat to release toxic gases like HCl .
- Fluorinated Analogs : Higher metabolic stability in biological systems compared to chlorinated or methylated variants, making them preferred in drug discovery .
Biological Activity
Cyclopropyl(3,4-dimethylphenyl)methanamine, also known as 1-(3,4-dimethylphenyl)cyclopropylmethanamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C12H17N
- Molecular Weight : Approximately 175.27 g/mol
- Structural Features :
- Contains a cyclopropyl group.
- Methanamine moiety allows for hydrogen bonding.
- The 3,4-dimethylphenyl substituent enhances lipophilicity.
The cyclopropyl group may enhance the binding properties of the compound to various biological targets, while the methanamine moiety is crucial for its interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects.
- Receptor Agonism/Antagonism : Preliminary studies suggest that this compound may act on neurotransmitter receptors, including serotonin receptors. For instance, related compounds have demonstrated agonistic activity at the 5-HT2C receptor .
Comparative Studies
Comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)cyclopropylmethanol | Hydroxymethyl group instead of methanamine | Hydroxymethyl affects solubility | Varies significantly |
| 1-(3,4-Dimethylphenyl)cyclopropylacetic acid | Carboxylic acid group | Enhances polarity and solubility | Increased anti-inflammatory activity |
| 1-(3,4-Dimethylphenyl)cyclopropylethylamine | Ethylamine group | Increased steric bulk | Different receptor interactions |
These comparisons indicate that the specific combination of functional groups in this compound contributes to its distinct biological profile.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and pharmacological effects of this compound. Notable findings include:
- Cell Viability Assays : Studies showed that concentrations up to 100 μM did not significantly affect cell viability in various cancer cell lines .
- Receptor Activity : The compound exhibited moderate efficacy as an agonist at serotonin receptors, indicating potential applications in treating mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
